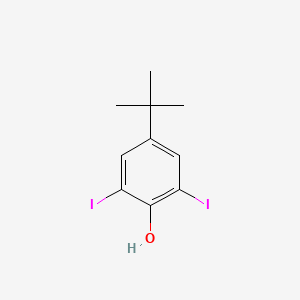

4-tert-Butyl-2,6-diiodophenol

Description

The compound 4-tert-Butyl-2,6-diiodophenol is a member of the substituted phenolic family, characterized by a hydroxyl group and other substituents attached to a benzene (B151609) ring. wisdomlib.orgtutoring-blog.co.uk Its unique structure, featuring a bulky tert-butyl group and two iodine atoms, makes it a subject of interest in various chemical research areas.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-diiodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMBOODZJMDOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436802 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75908-75-7 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 2,6 Diiodophenol

Direct Iodination Strategies Utilizing 4-tert-Butylphenol (B1678320) as a Precursor

The most straightforward approach to synthesizing 4-tert-Butyl-2,6-diiodophenol is through the direct iodination of the readily available precursor, 4-tert-butylphenol. This method involves introducing two iodine atoms onto the aromatic ring at the positions ortho to the hydroxyl group. The hydroxyl group and the para-tert-butyl group cooperatively activate these positions for electrophilic substitution.

Electrophilic Iodination Approaches

Electrophilic iodination stands as a primary method for the synthesis of iodo-aromatic compounds. Since molecular iodine (I₂) is a relatively weak electrophile, these reactions typically require an oxidizing agent to generate a more potent iodinating species, often considered as the iodine cation (I⁺).

One effective method involves the use of elemental iodine in the presence of a solid and stable oxidizing agent, the urea-hydrogen peroxide (UHP) adduct. nih.govpsu.edursc.org This system has been successfully applied to the iodination of 4-tert-butylphenol under solvent-free conditions. nih.govpsu.edursc.org The reaction proceeds via an electrophilic aromatic substitution mechanism. While this method can produce a mixture of mono-iodinated (2-iodo-4-tert-butylphenol) and di-iodinated products, adjusting the stoichiometry and reaction conditions can favor the formation of the desired this compound. Specifically, a substrate-to-iodine-to-UHP ratio of 1:0.5:0.6 has been identified as efficient for the iodination of 4-tert-butylphenol. nih.govrsc.org

Another common approach utilizes a combination of iodine and hydrogen peroxide (H₂O₂), often in an aqueous medium. scielo.br This system generates the electrophilic iodine species in situ. While these conditions have been explored for the selective preparation of various 2,6-diiodophenols, careful control of the reaction parameters is necessary to achieve high yields of the target di-iodinated compound without significant formation of byproducts. scielo.br

Catalyst-Mediated Iodination Protocols

While direct electrophilic iodination with oxidizing agents is common, catalyst-mediated protocols can offer improved selectivity and milder reaction conditions. For the iodination of phenols, various catalysts can be employed to enhance the reaction rate and control the regioselectivity.

An environmentally benign protocol for the ortho-selective monoiodination of phenols has been developed using potassium iodide (KI) as the iodine source and ammonium (B1175870) peroxodisulfate as the oxidant in aqueous methanol (B129727). thieme-connect.com Although this specific method focuses on mono-iodination, the principles could potentially be adapted by modifying stoichiometric ratios to favor di-iodination. The advantage of such systems is the avoidance of added acids and compatibility with various functional groups. thieme-connect.com

The development of novel iodinating reagents can also be considered a form of catalysis. For instance, bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526) has been reported as a powerful reagent for the metal-free iodination of certain phenols. mdpi.com Such pre-activated reagents can provide high reactivity and regioselectivity under mild conditions. mdpi.com While not specifically documented for 4-tert-butylphenol, these advanced methods represent a potential catalytic route toward its di-iodination.

Convergent Synthetic Pathways to this compound

Convergent synthesis involves the preparation of molecular fragments that are subsequently combined to form the final product. This strategy can be advantageous when direct functionalization of a precursor is difficult or leads to low yields and mixtures of isomers. For this compound, a convergent approach would typically involve coupling pre-functionalized aromatic rings.

A hypothetical convergent route could involve the synthesis of an organometallic derivative of 4-tert-butylphenol, which is then reacted with an iodine source. However, a more common convergent strategy for highly substituted aromatics involves building the molecule from smaller, pre-iodinated blocks. For example, one could envision a pathway starting from a di-iodinated aromatic compound that subsequently undergoes a Friedel-Crafts type tert-butylation reaction. The challenge in such a route is controlling the regioselectivity of the alkylation on an already substituted ring.

Another potential, though less direct, convergent pathway could involve the synthesis of a diaryliodonium salt, such as bis(4-tert-butylphenyl)iodonium triflate, which can be prepared from 4-tert-butylbenzene. researchgate.net While these salts are typically used as arylating agents, their synthesis involves iodinated intermediates and demonstrates methods for constructing highly substituted aromatic systems. However, a direct and documented convergent synthesis for this compound is not prominently featured in the literature, highlighting the prevalence of direct iodination of 4-tert-butylphenol as the primary synthetic route.

Considerations for Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. essentialchemicalindustry.orgacs.org

Several aspects of the synthetic methodologies discussed can be viewed through a green chemistry lens:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. acs.org Direct iodination reactions, particularly those that can be stoichiometrically controlled, are generally more atom-economical than multi-step convergent syntheses that may require protecting groups. acs.org

Safer Solvents and Auxiliaries : A key green consideration is the replacement of hazardous organic solvents with more environmentally benign alternatives. The iodination of phenols using H₂O₂ in water is a prime example of this principle in action. scielo.brresearchgate.net Furthermore, performing reactions under solvent-free conditions, as demonstrated with the I₂/UHP system, represents an ideal scenario, eliminating solvent waste entirely. nih.govpsu.edursc.org The workup for these "solvent-free" reactions, however, still typically requires a solvent, with greener options like tert-butyl methyl ether being preferable to chlorinated solvents. psu.edu

Catalysis : Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste. essentialchemicalindustry.org The development of catalytic iodination systems, such as those using KI with a co-oxidant, aligns with this principle. thieme-connect.com

Reduction of Derivatives : Green syntheses aim to avoid unnecessary derivatization steps (e.g., use of protecting groups), which add steps to the synthesis and generate waste. acs.org The direct di-iodination of 4-tert-butylphenol is advantageous in this regard as it circumvents the need to protect and deprotect the hydroxyl group.

Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 2,6 Diiodophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is the primary site for acidic reactions and can participate in various transformations, including esterification, etherification, and redox processes. Its acidity and reactivity are modulated by the electron-withdrawing inductive effect of the iodine atoms and the steric hindrance imposed by the adjacent substituents.

The phenolic proton of 4-tert-butyl-2,6-diiodophenol can be readily replaced through reactions with electrophiles to form esters and ethers.

Esterification: This typically involves reacting the phenol (B47542) with an acid chloride or acid anhydride (B1165640). byjus.com The reaction with an acid chloride is generally rapid, while the reaction with an anhydride may require warming to proceed at a reasonable rate. byjus.com The bulky iodine atoms ortho to the hydroxyl group can sterically hinder the approach of the acylating agent, potentially requiring more forcing conditions compared to unhindered phenols.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. masterorganicchemistry.com This S_N2 reaction involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to form a phenoxide ion. masterorganicchemistry.com This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. masterorganicchemistry.com Due to the steric hindrance around the oxygen atom, primary alkyl halides are the most effective substrates for this reaction to avoid competing elimination reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Product | General Conditions |

| Esterification | Acetyl chloride or Acetic anhydride | 4-tert-Butyl-2,6-diiodophenyl acetate | Base catalyst (e.g., pyridine), often requires warming |

| Etherification | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | 1-tert-Butyl-2,6-diiodo-4-methoxybenzene | Anhydrous solvent (e.g., THF), S_N2 conditions |

Sterically hindered phenols, such as derivatives of 2,6-di-tert-butylphenol (B90309), are known for their rich redox chemistry. wikipedia.orgnih.gov The phenolic moiety of this compound can be oxidized to a phenoxy radical. This process is often reversible. The large tert-butyl and iodo substituents provide significant steric protection, which enhances the stability of the resulting radical. wikipedia.org

The electrochemical oxidation of structurally related phenols, like 2,4,6-tri-tert-butylphenol, proceeds via a one-electron transfer to form a stable phenoxy radical. wikipedia.org Further oxidation can lead to the formation of a phenoxonium cation, which is a reactive intermediate susceptible to nucleophilic attack. wikipedia.org In the presence of water, this can lead to the formation of quinone-like structures. wikipedia.org

Transformations Involving the Iodine Substituents

The carbon-iodine bonds are the weakest of the carbon-halogen bonds, making the iodine substituents susceptible to removal or replacement through various reaction pathways.

Although the aromatic ring is electron-rich, the iodine atoms can be displaced by potent nucleophiles under certain conditions, particularly in transition-metal-catalyzed processes. While classical S_NAr reactions typically require electron-withdrawing groups to activate the ring, modern cross-coupling methodologies enable the substitution of aryl iodides. For instance, palladium-catalyzed coupling reactions are used to form new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom. A related compound, 2,6-di-tert-butyl-4-iodophenol (B3052291), has been shown to undergo palladium-catalyzed coupling with phenothiazine. rsc.org

| Reaction Type | Reagents | Potential Product | General Conditions |

| Buchwald-Hartwig Amination | An amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPPF), Base (e.g., NaOtBu) | 4-tert-Butyl-2,6-diaminophenol derivative | Anhydrous, inert atmosphere (e.g., N₂), elevated temperature |

| Suzuki Coupling | A boronic acid (RB(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-tert-Butyl-2,6-diarylphenol derivative | Aqueous/organic solvent mixture, elevated temperature |

The iodine atoms of this compound can be selectively removed through reductive dehalogenation. Research has demonstrated that the treatment of this compound with zinc powder in a basic medium can lead to the formation of 4-tert-butylphenol (B1678320), achieving a yield of 82-83%. googleapis.com This process involves the complete removal of both iodine substituents. The selective removal of a single iodine atom can be challenging but is sometimes achievable by carefully controlling reaction conditions or using specific reagents that favor mono-dehalogenation. acs.org

| Reagent System | Product(s) | Reported Yield | Reference |

| Zinc powder / Basic medium | 4-tert-Butylphenol | 82-83% | googleapis.com |

| Butyllithium (BuLi) | Can achieve regioselective mono-deiodination in related diiodophenols | Varies | acs.org |

Oxidation of this compound initially forms a phenoxy radical, as described in section 3.1.2. This radical is a key intermediate in oxidative coupling reactions. The presence of iodine atoms influences the subsequent reaction pathways. In studies of analogous 2,6-diiodophenols, the oxidation is proposed to generate a phenoxy radical, which can then couple with another phenol molecule or radical. cdnsciencepub.com

This process is central to the biomimetic synthesis of thyroxine from diiodotyrosine, where oxidative coupling of the diiodophenol moiety is a key step. cdnsciencepub.com The reaction proceeds through the formation of an aryloxydienone intermediate, which then undergoes further reactions. cdnsciencepub.com Similarly, the oxidation of 2,6-di-tert-butyl-4-iodophenol in the presence of oxygen can lead to the formation of biphenyls, diphenoquinones, and other coupled products, demonstrating the tendency of these radicals to dimerize or react further. researchgate.net The large iodine atoms can sterically direct the coupling to favor certain positions, often leading to para-linked products. cdnsciencepub.com

Electrophilic Aromatic Substitution on the Aromatic Ring

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. However, in this compound, both ortho positions are occupied by large iodine atoms, and the para position is blocked by a tert-butyl group. This substitution pattern significantly influences the feasibility and outcome of further electrophilic substitution reactions.

Theoretically, any remaining unsubstituted positions on the aromatic ring would be the target for electrophiles. In this case, the 3- and 5-positions are available. The combined steric hindrance from the adjacent iodine and tert-butyl groups, along with the deactivating inductive effect of the iodine atoms, suggests that forcing conditions would be necessary for electrophilic substitution to occur at these positions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity of analogous substituted phenols provides valuable insights. For instance, the nitration of 4-tert-butylphenol with nitric acid in the presence of sulfuric acid introduces nitro groups ortho to the hydroxyl group. Similarly, halogenation of phenols can occur readily. mlsu.ac.inbdu.ac.in For this compound, substitution would be directed to the less sterically hindered meta positions relative to the hydroxyl group, if it were to occur.

It is also conceivable that under certain conditions, ipso-substitution, the replacement of an existing substituent, could take place. The large iodine atoms might be susceptible to displacement by a strong electrophile.

| Reaction Type | Typical Reagents | Expected Product (Inferred) | Notes |

| Nitration | HNO₃/H₂SO₄ | 4-tert-Butyl-2,6-diiodo-3-nitrophenol | Reaction would likely require harsh conditions due to steric hindrance and deactivation by iodine atoms. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Bromo-4-tert-butyl-2,6-diiodophenol | Similar to nitration, significant steric hindrance would need to be overcome. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Unlikely to proceed | The combination of steric hindrance and the deactivating nature of the di-iodo substitution pattern makes Friedel-Crafts reactions highly improbable. |

Condensation and Derivatization Reactions Leading to Complex Structures

The phenolic hydroxyl group and the activated aromatic ring of this compound are amenable to various condensation and derivatization reactions, enabling the synthesis of more complex molecular architectures. These reactions often involve the functionalization of the hydroxyl group or reactions at the positions ortho and para to it, although in this case, these positions are blocked. However, derivatization can still be achieved through reactions involving the hydroxyl group itself or by creating precursors that can undergo condensation.

A notable pathway for creating complex structures involves the derivatization of a related compound, 4-tert-butyl-2,6-diformylphenol. This dialdehyde (B1249045) can be synthesized from 4-tert-butylphenol and serves as a versatile building block. For example, it undergoes condensation with o-aminothiophenol to yield a benzothiazole-based ligand. nih.gov This ligand can then be used to form coordination complexes with various transition metals like Cu(II), Ni(II), and Co(II), demonstrating a route to complex organometallic structures. nih.gov

Another important class of derivatization is the Mannich reaction. While direct Mannich reaction on this compound might be challenging due to the occupied ortho positions, the reaction has been successfully performed on 4-tert-butylphenol. This reaction with formaldehyde (B43269) and an amine, such as thiomorpholine, introduces aminomethyl groups at the ortho positions, leading to the formation of mono- and di-substituted products. mdpi.com This highlights a potential strategy where a related phenol could be first derivatized and then iodinated.

Furthermore, condensation reactions involving the phenolic hydroxyl group can lead to the formation of ethers and esters, providing another avenue for creating more complex derivatives. The reaction of 2,6-di-tert-butyl-4-iodophenol with an iodinating agent in methanol (B129727) has been shown to lead to the formation of a 4-methoxyphenol (B1676288) derivative, among other products, through a proposed solvolysis mechanism. acs.org

| Starting Material | Reagents | Product Type | Example of Complex Structure | Reference(s) |

| 4-tert-Butyl-2,6-diformylphenol | o-Aminothiophenol | Schiff Base Ligand | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | nih.gov |

| 4-tert-Butylphenol | Formaldehyde, Thiomorpholine | Mannich Base | 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | mdpi.com |

| 2,6-Di-tert-butyl-4-iodophenol | I₂, H₂O₂, MeOH | Ether | 2,6-Di-tert-butyl-4-methoxyphenol | acs.org |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal, H₂SO₄ | Condensation Product | N,N'-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide | nih.gov |

Mechanistic Investigations of Reactions Involving 4 Tert Butyl 2,6 Diiodophenol

Unraveling Radical Reaction Pathways

The presence of carbon-iodine bonds in 4-tert-butyl-2,6-diiodophenol makes it a substrate for radical reactions, often initiated under basic or oxidative conditions. Research suggests that under certain conditions, the compound can undergo deiodination through radical pathways. soton.ac.uk In the presence of oxygen and a strong base, a proposed radical mechanism leads to the formation of several oxidation products. researchgate.net This process is initiated by the formation of a phenoxyl radical, a common intermediate in the oxidation of hindered phenols.

One key radical process is the homolytic scission of the C−I bond. acs.orgfigshare.com This bond cleavage is a competing reaction pathway in the transformation of related iodinated dienones, highlighting the tendency of these molecules to engage in radical chemistry. acs.orgfigshare.com For instance, studies on the oxidation of 2,6-di-tert-butyl-4-iodophenol (B3052291) in the presence of oxygen have led to the proposal of a radical mechanism to explain the formation of products like biphenyls and diphenoquinones. researchgate.net This is contrasted with reactions under the exclusion of oxygen, where different reactivity is observed. researchgate.net The stability and subsequent reaction pathways of the resulting aryl radicals are central to understanding the product distribution. Dimerization of these radicals can lead to biphenol structures, which can be further oxidized. soton.ac.uk

Understanding Electron Transfer Processes

Electron transfer (eT) is a fundamental process in many reactions involving phenols. While specific studies on proton-coupled electron transfer (PCET) for this compound are not extensively detailed in the provided literature, the principles of eT are central to its oxidative chemistry. The formation of a phenoxyl radical from the parent phenol (B47542) is an oxidative process initiated by the transfer of an electron. nist.gov

The synthesis of complex molecules like substituted dibenzofurans from precursors including p-substituted phenols can proceed through photoinduced intermolecular reactions involving a nucleophilic radical substitution (SRN1) mechanism. conicet.gov.ar This mechanism is fundamentally driven by electron transfer steps, initiating a radical chain reaction. conicet.gov.ar Although this compound is not the direct substrate in these examples, the reactivity of related iodophenols in eT-driven reactions provides a framework for understanding its potential pathways. conicet.gov.ar The electron-withdrawing nature of the iodine atoms and the electronic influence of the tert-butyl group are expected to modulate the redox potential of the phenol and influence the kinetics of electron transfer processes.

Studies on Base-Catalyzed Transformation Mechanisms

The behavior of this compound under basic conditions has been a subject of mechanistic investigation. Early reports suggesting the formation of a keto carbene under strongly basic conditions have been contested. researchgate.net More recent studies demonstrate that in the presence of oxygen, this compound undergoes oxidation rather than forming a carbene. researchgate.net The reaction outcomes are highly dependent on the oxygen concentration. researchgate.net

Under these base-catalyzed oxidative conditions, a variety of products are formed. A radical mechanism is suggested for their formation. researchgate.net The primary products isolated and characterized include a biphenyl, a diphenoquinone, a quinone, and a novel (oxocyclohexadienylidene)bisphenol, whose structure was confirmed by X-ray crystallography. researchgate.net

The following table summarizes the products formed from the base-catalyzed oxidation of 2,6-di-tert-butyl-4-iodophenol in the presence of oxygen.

| Product Name | Chemical Class |

| Biphenyl derivative | Biphenyl |

| Diphenoquinone derivative | Diphenoquinone |

| Quinone derivative | Quinone |

| (Oxocyclohexadienylidene)bisphenol | Bisphenol |

Table 1: Products from the base-catalyzed oxidation of 2,6-di-tert-butyl-4-iodophenol. Data sourced from ResearchGate. researchgate.net

This product distribution underscores a complex reaction network initiated by the base and oxygen, proceeding through radical intermediates rather than a carbene pathway. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity

The synthesis of this compound itself, or its use as a precursor, involves important considerations of regioselectivity. The iodination of activated aromatic compounds like phenols can be controlled to achieve high regioselectivity. researchgate.net The use of molecular iodine in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) provides an efficient method for the regioselective iodination of activated aromatics under mild conditions. researchgate.net For phenols, iodination typically occurs at the positions ortho and para to the hydroxyl group. The bulky tert-butyl group at the para position in 4-tert-butylphenol (B1678320) directs iodination to the two ortho positions, leading to the desired 2,6-diiodo product.

Similarly, other iodinating systems have been developed to control the position of iodination on the aromatic ring. Iodination of chlorinated phenols using reagents like Ag₂SO₄/I₂ has been shown to yield specific isomers, highlighting the importance of the reagent choice in directing the reaction outcome. nih.gov The synthesis of halogenated phenols can also be achieved through directed ortho-lithiation of protected phenols, followed by trapping the resulting aryllithium intermediate with an electrophile like iodine. thieme-connect.com This method offers a powerful strategy for controlling the regiochemical placement of substituents.

The table below outlines different approaches to achieve regioselective iodination.

| Reagent System | Substrate Type | Key Feature |

| I₂ / Ceric Ammonium Nitrate (CAN) | Activated Aromatics | Catalytic system for mild, regioselective iodination. researchgate.net |

| Ag₂SO₄ / I₂ | Chlorinated Phenols | Offers access to specific iodoarene isomers. nih.gov |

| Directed ortho-Lithiation / I₂ | O-Aryl Carbamates | Precise placement of iodine via a lithiated intermediate. thieme-connect.com |

Table 2: Methodologies for Regioselective Iodination. researchgate.netnih.govthieme-connect.com

Stereoselectivity

This compound is an achiral molecule, and therefore, discussions of stereoselectivity typically arise when it is used as a starting material or reagent in the synthesis of chiral molecules. The existing literature does not prominently feature this compound in catalytic, stereoselective transformations. However, the development of stereoselective reactions is a major focus in organic synthesis. rsc.org For example, chiral hypervalent iodine reagents, which can be derived from iodinated aromatics, have been used to mediate stereoselective reactions of alkenes. cardiff.ac.uk While not directly involving the title compound, these studies illustrate a potential application area where derivatives of this compound could be employed to influence the stereochemical outcome of a reaction. The development of Ni-catalyzed cascade reactions to form all-carbon tetra-substituted alkenes with high Z-selectivity also highlights the ongoing efforts to control stereochemistry in complex transformations. rsc.org

Spectroscopic and Crystallographic Characterization of 4 Tert Butyl 2,6 Diiodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-tert-butyl-2,6-diiodophenol and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative, 2-((dimethylamino)methyl)-6-iodophenol, the aromatic protons appear as a doublet at δ = 7.64 ppm and another doublet at δ = 6.94 ppm, with a triplet at δ = 6.54 ppm. rsc.org The methylene (B1212753) protons of the (dimethylamino)methyl group are observed as a singlet at δ = 3.63 ppm, and the methyl protons give a singlet at δ = 2.34 ppm. rsc.org For 4-tert-butyl-2,6-dinitrophenol (B1265405), the two aromatic protons show up as a singlet, and the tert-butyl group also appears as a singlet in the ¹H NMR spectrum. chemicalbook.com

The ¹³C NMR spectrum of 2-((dimethylamino)methyl)-6-iodophenol shows the carbon attached to the hydroxyl group at δ = 157.40 ppm. rsc.org In the case of phenol (B47542), due to its symmetry, the two carbon atoms at positions 2 and 6 are chemically equivalent, as are the carbons at positions 3 and 5, resulting in four distinct signals in the ¹³C NMR spectrum. docbrown.info For 2,6-di-tert-butylphenol (B90309), the chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments in the molecule. chemicalbook.com

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenol ring. These shifts, along with coupling constants, allow for the precise assignment of each signal to a specific nucleus within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations of this compound and its derivatives.

The IR spectrum of 4-tert-butyl-2,6-dinitrophenol shows characteristic absorption bands for the nitro groups at approximately 1520 cm⁻¹ and 1350 cm⁻¹, as well as a band for the phenolic O-H stretch around 3300 cm⁻¹. In a derivative, 4-(3-Chlorophenyl)-(2H)-1,4-benzoxazin-3(4H)-one, the IR spectrum displays prominent peaks at 3034.1, 2969.5, 1678.9, 1593.8, 1491.8, 1373.9, 1276.2, and 1048.2 cm⁻¹. psu.edu For another derivative, 4-Butyl-(2H)-1,4-benzoxazin-3(4H)-one, the IR spectrum shows absorption bands at 3079.5, 2958.2, 1683.6, 1608.0, 1514.7, 1437.1, 1382.1, 1262.8, and 1047.9 cm⁻¹. psu.edu

These vibrational frequencies are sensitive to the molecular structure, including bond strengths and the presence of hydrogen bonding. For instance, the O-H stretching frequency can shift depending on its involvement in intra- or intermolecular hydrogen bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) provides information about the electronic structure of the molecule.

The UV-Vis spectra of these compounds are influenced by the substituents on the phenolic ring. rsc.org For instance, the presence of chromophoric groups can lead to characteristic absorption bands. In a study of pyrene-based derivatives, the UV-Vis and emission spectra were measured to understand their photophysical properties. rsc.org The electronic absorption spectra of some derivatives have been recorded to observe changes upon interaction with other molecules. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing their fragmentation patterns.

In the mass spectrum of a carbonic acid tert-butyl ester derivative, the molecular ion peak (M+) was observed at m/z 464. rsc.org Another derivative showed a molecular ion peak at m/z 554. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For example, the calculated m/z for C₁₇H₂₁IO₇ was 464.0332, and the found value was 464.0327. rsc.org Similarly, for C₃₁H₄₆O₅Si₂, the calculated m/z was 554.2884, and the found value was 554.2883. rsc.org The fragmentation patterns observed in the mass spectrum can provide valuable information about the connectivity of atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of derivatives of this compound reveals important structural features. For instance, the crystal structure of a derivative of 2,6-diphenylphenol (B49740) showed that the hydroxyl group's hydrogen atom is positioned above the C₁-C₂ bond of one of the phenyl rings. cdnsciencepub.com The conformation of these molecules in the solid state is often stabilized by various intermolecular and intramolecular interactions.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined through X-ray diffraction analysis. These parameters define the crystal system to which the compound belongs.

For example, a derivative of this compound was found to crystallize in the monoclinic crystal system. amazonaws.com Another related compound, a three-molecule aggregate of 2-tert-butyl-4-methylphenol (B42202) with an aminal cage polyamine, also crystallizes in the monoclinic space group P2/c. iucr.org

Table 1: Crystal Data for a Derivative of 2-tert-butyl-4-methylphenol

| Crystal System | Space Group |

| Monoclinic | P2/c |

Data sourced from IUCr Journals. iucr.org

In many derivatives of this compound, intramolecular hydrogen bonds are observed between the phenolic hydroxyl group and adjacent substituents. For example, Schiff base derivatives of phenols often exhibit an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the imine group, which contributes to their stability. researchgate.netresearchgate.net

Intermolecular hydrogen bonds, such as O-H···N and C-H···O interactions, are also crucial in building the crystal lattice. In the co-crystal of 2-tert-butyl-4-methylphenol and 1,3,6,8-tetraazatricyclo[4.4.1.1³,⁸]dodecane, intermolecular O—H···N and C—H···O hydrogen bonds, as well as C—H···π interactions, are present. iucr.org The O···N distance for the O—H···N hydrogen bond was found to be 2.8534 (15) Å. iucr.org The conformation of some phosphorimidoyl]phenol derivatives is stabilized by multiple intramolecular hydrogen bonds. nih.gov The presence and nature of these hydrogen bonds significantly influence the physical properties of the compounds.

Compound Names

Conformational Analysis and Molecular Geometry

The geometry of phenol and its derivatives is a subject of extensive study, with computational methods like Density Functional Theory (DFT) often employed to predict molecular parameters. For substituted phenols, the C-O bond length and the aromaticity of the ring are particularly sensitive to the nature of the substituents. Electron-donating groups tend to decrease the C-O bond length, while electron-withdrawing groups have the opposite effect. In the case of this compound, the tert-butyl group is weakly electron-donating, while the iodine atoms are electron-withdrawing and highly polarizable.

The conformation of the molecule is largely defined by the rotational barrier of the hydroxyl group and the orientation of the substituents relative to the phenyl ring. Studies on di-iodinated tyrosine have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and an ortho-iodine atom can stabilize certain conformations. acs.org In this compound, the presence of two ortho iodine atoms could lead to a preferred conformation where the hydroxyl proton is oriented towards one of the iodine atoms.

A theoretical conformational analysis of symmetrically ortho-disubstituted carvacrol (B1668589) derivatives, which also feature bulky ortho substituents, indicates that the energy barrier for the rotation of substituents is strongly dependent on their size. mdpi.com By analogy, the rotational dynamics of the tert-butyl group and the hydroxyl group in this compound would be significantly influenced by the large van der Waals radii of the iodine atoms.

Table 1: Predicted General Geometric Trends for this compound Based on Related Structures

| Parameter | Expected Influence of Substituents | Rationale |

| C-O Bond Length | Likely elongated | The electron-withdrawing nature of the two iodine atoms would pull electron density from the ring and the C-O bond, weakening it. |

| C-I Bond Length | Within typical range for aryl iodides | Steric repulsion between the iodine atoms and the tert-butyl group might cause slight elongation. |

| Phenyl Ring | Potential minor distortion from planarity | Significant steric strain from the bulky ortho iodine atoms and the para-tert-butyl group. |

| Hydroxyl Group Conformation | Potentially directed towards one of the ortho iodine atoms | Possibility of a stabilizing intramolecular O-H···I hydrogen bond. acs.org |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Direct experimental data on the cyclic voltammetry of this compound is not available in the reviewed literature. However, the electrochemical behavior of this compound can be predicted by examining studies on related phenolic and iodinated aromatic compounds. Cyclic voltammetry is a powerful technique for studying the oxidation and reduction processes of electroactive species. libretexts.orgtamu.edu

The electrochemical oxidation of phenols typically involves the formation of a phenoxyl radical, a process that is highly dependent on the substituents present on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential.

In this compound, the tert-butyl group at the para position is electron-donating, which would tend to lower the oxidation potential. Conversely, the two iodine atoms at the ortho positions are electron-withdrawing, which would increase the oxidation potential. The net effect on the oxidation potential will be a balance of these opposing electronic influences.

Studies on the electrochemical oxidation of other substituted phenols have shown that steric hindrance can also play a significant role. The bulky iodine atoms ortho to the hydroxyl group in this compound would likely sterically hinder the approach of the hydroxyl group to the electrode surface, potentially affecting the kinetics of the electron transfer process.

The iodination of phenols is known to be influenced by pH, with the reaction rate increasing with pH due to the formation of the more easily oxidized phenolate (B1203915) ion. osu.edu A similar pH dependence would be expected for the electrochemical oxidation of this compound.

The electrochemical behavior of iodo-compounds can also involve the reduction of the carbon-iodine bond. However, the oxidation of the phenolic hydroxyl group is generally expected to occur at a lower potential.

Table 2: Predicted Electrochemical Behavior of this compound

| Electrochemical Process | Predicted Behavior | Rationale |

| Oxidation | Irreversible oxidation of the phenolic hydroxyl group to a phenoxyl radical. | Typical for phenolic compounds. The presence of bulky ortho substituents may lead to follow-up reactions of the radical. |

| Oxidation Potential | Moderate to high. | The electron-donating tert-butyl group is counteracted by the two electron-withdrawing iodine atoms. |

| Effect of Scan Rate | The peak current is expected to be proportional to the square root of the scan rate. | Indicative of a diffusion-controlled process. youtube.com |

| Effect of pH | Oxidation potential is expected to decrease with increasing pH. | Formation of the more easily oxidized phenolate anion at higher pH. osu.edu |

| Reduction | Possible reduction of C-I bonds at very negative potentials. | Generally occurs at higher potentials than phenol oxidation. |

It is important to emphasize that these predictions are based on the behavior of related compounds and that experimental studies are necessary to definitively determine the conformational and electrochemical properties of this compound.

Computational Chemistry and Theoretical Analysis of 4 Tert Butyl 2,6 Diiodophenol

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-tert-butyl-2,6-diiodophenol, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable molecular geometry through optimization procedures. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

For instance, DFT has been used to study the thermochemical properties of various substituted phenols, providing data on their standard enthalpies of formation. researchgate.net The molecular structures are typically computed with a combination of a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-31G(d)). researchgate.net More accurate energies can then be obtained through single-point energy calculations with larger basis sets like 6-311++G(2df,2pd). researchgate.net

Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the functional groups within the molecule, confirming its structural features. For example, in similar phenolic compounds, DFT has been used to assign the characteristic stretching frequencies of O-H, C=C, and C=N bonds. researchgate.net

Table 1: Selected Theoretical Data from DFT Calculations for Phenolic Compounds

| Property | Method | Value |

| Bond Length (C1-O1) | B3LYP | 1.376 Å |

| Bond Angle (C-O-H) | B3LYP | 109.5° |

| Dihedral Angle | B3LYP | 65.73° |

This table presents hypothetical yet representative data based on typical DFT calculations for similar phenolic structures as specific data for this compound was not available in the search results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is crucial for understanding the optical properties of this compound, such as its absorption and emission spectra. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths (λ). researchgate.net

By analyzing the molecular orbitals involved in these transitions, it is possible to characterize them as, for example, π-π* or n-π* transitions. This information is valuable for rationalizing the observed UV-vis spectra of the compound. researchgate.net For related molecules, TD-DFT has been successfully used to interpret their electronic and molecular structures and how they are influenced by different solvents. researchgate.netdntb.gov.ua

Prediction of Reactivity and Reaction Mechanism Pathways

Computational methods, particularly DFT, are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. For example, theoretical studies on the Kolbe-Schmitt reaction of substituted phenols have used DFT to investigate the reaction mechanism, calculating Gibbs free energy changes and activation energy barriers for different pathways. researchgate.net

These calculations can reveal whether a reaction is thermodynamically or kinetically favored. researchgate.net For instance, in the carboxylation of 2,4-di-tert-butylphenol (B135424), the main product is thermodynamically favorable due to its lower Gibbs free energy, while a side product is kinetically favorable due to a lower activation energy barrier. researchgate.net Such insights are critical for optimizing reaction conditions to achieve desired products.

Quantitative Structure–Activity Relationship (QSAR) Descriptors in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For this compound, various molecular descriptors can be calculated using computational methods. These descriptors can be topological, geometrical, or quantum-chemical in nature. ajrconline.org

QSAR studies on phenols have utilized descriptors to predict properties like toxicity and acidity (pKa). ajrconline.orgunibo.it For example, a QSAR model for the toxicity of phenols might use descriptors such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and other quantum-chemical parameters. ajrconline.org These models are developed by creating a mathematical relationship between the descriptors and the observed activity for a set of similar compounds. The predictive power of these models is then validated using internal and external validation techniques. unibo.it

Table 2: Examples of QSAR Descriptors

| Descriptor Type | Example Descriptor | Property Predicted |

| Topological | Mean atomic van der Waals volume (Mv) | Acidity (pKa) unibo.it |

| Quantum-Chemical | Mean electrotopological state (Ms) | Acidity (pKa) unibo.it |

| Physicochemical | LogP | Toxicity ajrconline.org |

Analysis of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules and their assemblies. For this compound, several types of noncovalent interactions are of interest. Computational analysis, such as Non-Covalent Interaction (NCI) index calculations, can identify and characterize these weak interactions based on electron density and its derivatives. dntb.gov.uaresearchgate.net

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region (a halogen bond acceptor). acs.org The iodine atoms in this compound can participate in halogen bonding. The strength of this interaction is influenced by the electron-withdrawing nature of the substituents on the phenyl ring. acs.org

Computational studies can quantify the strength of halogen bonds and predict the geometry of the resulting complexes. acs.org The electrostatic potential on the surface of the halogen atom, specifically the positive region known as the σ-hole, is a key indicator of its ability to form a halogen bond. iucr.orgresearchgate.net

The hydroxyl group of this compound can act as a hydrogen bond donor, while the iodine atoms can potentially act as weak hydrogen bond acceptors. cdnsciencepub.com Intramolecular hydrogen bonding between the hydroxyl group and one of the ortho-iodine atoms is possible and can influence the conformation and reactivity of the molecule. cdnsciencepub.com

Computational studies can determine the relative energies of different conformers, providing insight into the strength and preference for intramolecular versus intermolecular hydrogen bonding. cdnsciencepub.com For example, studies on related halophenols have used computational methods to calculate the free energy difference between conformers with and without intramolecular hydrogen bonds. cdnsciencepub.com The analysis of noncovalent interactions is critical for understanding the supramolecular chemistry of this compound and its potential applications in materials science and crystal engineering. iucr.org

Analysis of "this compound" Reveals Lack of Specific Computational Data

A comprehensive review of available scientific literature indicates a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite targeted searches for data on its specific noncovalent interactions, no dedicated research detailing these properties could be located.

While the fields of computational chemistry and supramolecular chemistry actively investigate various intermolecular forces, specific studies focusing on the cation-π (CP), π-π stacking (PP), metal ion-lone pair (ML), and charge-assisted hydrogen bond (CHB) interactions of this compound are not present in the accessible scientific domain.

Research into the cooperative and anticooperative effects within the supramolecular assemblies of related phenolic compounds exists. For instance, a notable computational study by Saha and Sastry investigated a wide array of noncovalent interactions and their interplay in supramolecular structures. nih.gov However, this extensive research utilized 4-amino-2-iodophenol (B1283153) as its model system. nih.gov The findings and detailed energetic and geometric data from that study are specific to the structure of 4-amino-2-iodophenol and cannot be accurately extrapolated to this compound due to differences in their substituent groups (amino vs. tert-butyl and the presence of a second iodine atom), which would significantly alter the electronic and steric properties of the molecule.

General principles of noncovalent interactions are well-established:

Cation-π (CP) interactions involve the electrostatic attraction between a cation and the electron-rich face of a π-system. iastate.edu

π-π Stacking (PP) interactions are attractive noncovalent forces between aromatic rings.

Metal Ion-Lone Pair (ML) interactions are crucial in coordination chemistry, where a metal ion interacts with the lone pair of electrons on a heteroatom.

Charge-Assisted Hydrogen Bonds (CHB) are a stronger form of hydrogen bonding, enhanced by electrostatic interactions between charged or partially charged species. researchgate.net

Cooperative and Anticooperative Effects describe how multiple noncovalent interactions within a molecular assembly can mutually strengthen or weaken each other, a key concept in understanding the stability of supramolecular structures. nih.gov

Although these interactions are fundamental to molecular recognition and crystal engineering, a specific theoretical analysis detailing their role and energetics for this compound, including specific data tables and research findings, remains absent from the published literature. Therefore, a detailed article on the computational chemistry of this specific compound, as per the requested outline, cannot be generated without resorting to speculation.

Derivatives and Analogues of 4 Tert Butyl 2,6 Diiodophenol

Synthesis and Characterization of Structurally Related Diiodophenols

The synthesis of diiodophenols structurally related to 4-tert-butyl-2,6-diiodophenol often begins with the parent phenol (B47542), which is then subjected to electrophilic iodination. A common method involves the use of iodine in the presence of a base or an oxidizing agent to facilitate the substitution of iodine atoms onto the aromatic ring, typically at the ortho positions to the hydroxyl group. The bulky tert-butyl group at the para position directs the incoming iodine atoms to the 2 and 6 positions due to steric hindrance and electronic effects.

The characterization of these newly synthesized diiodophenols relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the substitution pattern on the aromatic ring. Infrared (IR) spectroscopy helps in identifying the characteristic functional groups, such as the broad O-H stretch of the phenolic hydroxyl group. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the incorporation of two iodine atoms.

Diversification of Substituents on the Phenolic Core

The diversification of substituents on the phenolic core of this compound allows for the fine-tuning of its chemical and physical properties. Researchers have explored the introduction of various functional groups at the para-position, replacing the tert-butyl group, or by modifying the hydroxyl group itself. These modifications can influence the compound's antioxidant activity, solubility, and its potential as a building block for more complex molecules.

For instance, replacing the para-tert-butyl group with other alkyl groups, such as a sec-butyl group, can alter the steric environment around the phenolic hydroxyl. nih.gov This, in turn, can affect the molecule's ability to act as a radical scavenger. Furthermore, functional groups containing heteroatoms, such as ethers or esters formed from the phenolic hydroxyl, can introduce new reactive sites and change the electronic nature of the aromatic ring.

Exploration of Hindered Phenol Analogues and Their Chemical Properties

This compound is a member of the broader class of hindered phenols, which are characterized by bulky substituents ortho to the hydroxyl group. These bulky groups, such as tert-butyl or iodine atoms, sterically protect the hydroxyl group and the resulting phenoxyl radical, which is key to their well-known antioxidant properties. nih.gov The efficacy of these compounds as antioxidants is influenced by the nature of the ortho- and para-substituents, which affect the stability of the phenoxyl radical formed during the oxidation process. nih.gov

The chemical properties of hindered phenol analogues are a subject of ongoing research. For example, the oxidation of 2,6-di-tert-butylphenols can lead to the formation of diphenoquinones. researchgate.net The redox properties of these compounds can be studied using techniques like cyclic voltammetry to understand their behavior as electron donors. nih.gov The presence of iodine atoms in this compound introduces additional reactivity, making it a potential precursor for cross-coupling reactions to form more complex structures.

Macrocyclic and Schiff Base Derivatives Containing the this compound Motif

The this compound unit can be incorporated into larger, more complex molecular structures such as macrocycles and Schiff bases. These derivatives have garnered interest due to their potential applications in supramolecular chemistry and coordination chemistry.

Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, can be synthesized using derivatives of this compound. For example, a hydroxybenzaldehyde functionalized with tert-butyl groups can react with a diamine to form a Schiff base ligand. preprints.org These ligands can then coordinate with metal ions, such as copper(II), to form metallosupramolecular architectures like helicates. preprints.org The position of the tert-butyl group on the phenolic ring can influence the magnetic properties of the resulting metal complexes. preprints.org

Macrocyclic structures incorporating the this compound motif can be designed to have specific host-guest properties. The hindered phenol units can provide a rigid framework, while the iodine atoms can be used as handles for further functionalization or to direct the self-assembly of the macrocycle. The synthesis of such large molecules often requires multi-step procedures and careful control of reaction conditions.

Applications in Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates and Building Blocks

4-tert-Butyl-2,6-diiodophenol serves as a versatile synthetic intermediate in organic chemistry. The presence of two iodine atoms on the aromatic ring allows for a variety of subsequent chemical modifications. These iodine atoms can be substituted or participate in coupling reactions, providing a pathway to more complex molecules. The hydroxyl group can also be derivatized, further expanding its synthetic utility.

The reactivity of similar iodinated phenols, such as 2,6-Di-tert-butyl-4-iodophenol (B3052291), highlights the potential of these compounds as building blocks. For instance, under basic conditions and in the presence of oxygen, 2,6-Di-tert-butyl-4-iodophenol undergoes oxidation to form various products, including biphenyls, diphenoquinones, and a novel (oxocyclohexadienylidene)bisphenol researchgate.net. This reactivity suggests that this compound could be employed in similar transformations to construct intricate molecular architectures.

The general synthetic utility of substituted phenols is well-established. For example, 2,6-di-tert-butylphenol (B90309) can be a starting material for the synthesis of 4-amino-2,6-di-tert-butylphenol (B1582558) through nitrosation and reduction reactions google.com. This demonstrates how the phenolic backbone can be functionalized to introduce different chemical moieties, a principle that also applies to this compound.

Precursors for the Construction of Advanced Macrocyclic Systems and Metal-Organic Frameworks

While direct examples of this compound in the synthesis of macrocycles and metal-organic frameworks (MOFs) are not extensively documented, the structural features of the molecule suggest its potential as a precursor for such advanced systems. The two iodine atoms provide handles for intramolecular or intermolecular coupling reactions, which are fundamental to the formation of macrocyclic structures.

The synthesis of calixarenes, a well-known class of macrocycles, often starts from p-tert-butylphenol nih.gov. By analogy, this compound could potentially be used to create novel calixarene-like structures with tailored properties imparted by the iodine atoms. These iodine atoms could be further functionalized post-macrocyclization to introduce specific binding sites or catalytic centers.

Metal-organic frameworks are porous crystalline materials constructed from metal ions or clusters and organic linkers nih.gov. The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal precursor and the organic linker self-assemble into a framework structure. While there are no specific reports of this compound being used as a linker, its di-iodinated nature allows for potential conversion into dicarboxylic acids or other multitopic linkers necessary for MOF construction. The bulky tert-butyl group could also play a role in controlling the porosity and stability of the resulting framework.

Utility in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions (e.g., Ullmann Coupling)

The presence of two iodine atoms makes this compound a prime candidate for participation in various coupling reactions, including the Ullmann coupling. The Ullmann reaction is a copper-catalyzed coupling of aryl halides to form biaryls or diaryl ethers. Given that this compound possesses aryl-iodine bonds, it can be expected to undergo Ullmann-type reactions to form more complex phenolic structures.

Furthermore, oxidative coupling of phenols is a common method to synthesize larger molecules. For instance, the electrooxidative coupling of 2,6-di-tert-butylphenol can lead to the formation of 2,2',6,6'-tetra-tert-butyl-1,1'-biphenol researchgate.net. Similar oxidative coupling reactions could be envisioned for this compound, potentially leading to novel biphenol structures with four iodine substituents.

Applications in Polymer Stabilization and Antioxidant Mechanisms in Chemical Systems

Hindered phenols are a well-known class of antioxidants used to prevent the oxidative degradation of polymers and other organic materials. The antioxidant activity of these compounds stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group to a radical species, thereby terminating the radical chain reaction. The resulting phenoxy radical is stabilized by the bulky substituents at the ortho positions, which prevents it from initiating new radical chains.

While direct studies on the antioxidant activity of this compound are limited, the antioxidant properties of structurally related compounds provide valuable insights. For example, 4,4'-Bis(2,6-di-tert-butylphenol) is a highly effective antioxidant for stabilizing rubbers and plastics researchgate.net. The antioxidant mechanism of hindered phenols like butylated hydroxytoluene (BHT) involves the scavenging of free radicals nih.gov.

The presence of iodine atoms in this compound could influence its antioxidant properties. Iodine can affect the electronic properties of the phenol (B47542) and the stability of the resulting phenoxy radical. Research on other iodinated phenolic compounds could provide further clues. For instance, studies on 2,4-di-tert-butylphenol (B135424) have shown that it possesses antioxidant activity, although it may be lower than that of BHT nih.gov.

The table below summarizes the antioxidant activity of some related phenolic compounds, which can be used to infer the potential performance of this compound.

| Compound | Application | Mechanism of Action |

| 4,4'-Bis(2,6-di-tert-butylphenol) | Polymer and rubber stabilization | Free radical scavenger |

| Butylated Hydroxytoluene (BHT) | Food and polymer antioxidant | Hydrogen atom donation to radicals |

| 2,4-Di-tert-butylphenol | Commercial antioxidant | Free radical scavenging |

Contribution to the Design of Functional Organic Materials

The unique combination of a phenol group, a tert-butyl substituent, and two iodine atoms makes this compound a promising building block for the design of functional organic materials. The iodine atoms, in particular, offer a route to materials with interesting electronic, optical, or catalytic properties.

For example, the introduction of iodine can influence the electronic structure of organic molecules, which is a key factor in the design of materials for electronics and optoelectronics. Furthermore, the ability to perform subsequent reactions at the iodine positions allows for the covalent linking of these phenolic units into larger, well-defined architectures such as porous organic polymers (POPs) science.gov. POPs are a class of materials with high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of catalytically active POPs has been demonstrated using porphyrin building blocks researchgate.net. By analogy, functionalized phenols like this compound could be incorporated into POPs to create materials with catalytic or sensing capabilities. The phenolic hydroxyl group can also participate in hydrogen bonding, which can be exploited in the design of self-assembling materials and supramolecular structures science.gov.

Applications in Catalysis

Role as Ligands in Transition Metal-Catalyzed Organic Transformations

There is a lack of specific studies detailing the use of 4-tert-Butyl-2,6-diiodophenol as a ligand in transition metal-catalyzed reactions. However, the broader class of substituted phenols, particularly those with bulky substituents and coordinating atoms, are known to form stable and effective ligands for various transition metals. For instance, Schiff base ligands derived from substituted phenols, including diiodophenol derivatives, have been successfully used to synthesize transition metal complexes.

Schiff base ligands synthesized from 3,5-diiodosalicylaldehyde (B1329479) and substituted anilines have been shown to form stable complexes with lanthanide(III) ions such as La(III), Pr(III), Nd(III), Sm(III), and Tb(III) orientjchem.orgresearchgate.net. These complexes demonstrate the capability of diiodophenolic moieties to coordinate with metal centers, typically through the phenolic oxygen and an imine nitrogen. While the primary focus of these studies was on the synthesis and characterization of these complexes, their stability suggests potential applications in catalysis.

The general utility of phenol-based ligands is well-established in catalysis. Aminophenol-based ligands, for example, have a significant and growing impact on catalysis research, with applications in homogeneous catalysis, small molecule activation, and more researchgate.net. The electronic properties and steric hindrance provided by the substituents on the phenol (B47542) ring play a crucial role in the activity and selectivity of the resulting metal catalyst. In the case of this compound, the bulky tert-butyl group and the iodine atoms would offer significant steric hindrance around a coordinated metal center, which could influence the regioselectivity and stereoselectivity of a catalytic transformation.

The table below summarizes the characteristics of transition metal complexes formed with related diiodophenol-derived Schiff base ligands.

| Metal Ion | Ligand Derivative | Metal-to-Ligand Ratio | Coordination Geometry | Reference |

| La(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | - | orientjchem.org |

| Pr(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | - | orientjchem.org |

| Nd(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:1 | - | orientjchem.org |

| Sm(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | - | orientjchem.org |

| Tb(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | - | orientjchem.org |

| La(III) | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | - | Six-coordinate | researchgate.net |

| Pr(III) | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | - | Six-coordinate | researchgate.net |

| Nd(III) | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | - | Six-coordinate | researchgate.net |

| Sm(III) | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | - | Six-coordinate | researchgate.net |

| Tb(III) | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | - | Six-coordinate | researchgate.net |

Development of Organocatalytic Systems Featuring Substituted Phenols

The direct application of this compound in organocatalytic systems has not been reported. However, the field of organocatalysis often utilizes molecules with specific functional groups that can facilitate reactions through various modes of activation. Phenolic compounds, through their acidic hydroxyl group, can act as hydrogen bond donors, and the aromatic ring can be functionalized to introduce other catalytic moieties.

Iodine-containing organic molecules, known as organoiodine compounds, have been explored as catalysts in a range of oxidative transformations. For example, chiral iodotriptycenes have been synthesized and investigated as catalysts in the α-oxytosylation of propiophenone (B1677668) cardiff.ac.uknih.gov. These catalysts operate through the ability of the iodine atom to exist in hypervalent states. While this compound itself is not a hypervalent iodine compound, it could potentially be a precursor to such catalysts.

The development of organocatalysts often involves the derivatization of readily available starting materials. Proline, for instance, has been extensively modified to create a wide array of highly effective organocatalysts for asymmetric reactions like Mannich, nitro-Michael, and aldol (B89426) reactions organic-chemistry.orgnih.gov. These derivatives often show improved solubility, reactivity, and stereoselectivity compared to the parent molecule. Similarly, this compound could serve as a scaffold for the development of new organocatalysts, where the phenolic hydroxyl group and the iodine atoms could be functionalized to introduce desired catalytic activities.

The table below shows the performance of a related organoiodine catalyst in an α-oxytosylation reaction.

| Catalyst | Substrate | Product Yield | Reference |

| 1-Iodotriptycene derivative | Propiophenone | 62% | cardiff.ac.uk |

| 2-Iodotriptycene derivative | Propiophenone | 76% | cardiff.ac.uk |

Mechanistic Insights into Catalytic Reactions Facilitated by Phenolic Derivatives

Detailed mechanistic studies on catalytic reactions involving this compound are not available due to the lack of reported catalytic applications for this specific compound. However, insights can be drawn from studies on related phenolic and halophenolic compounds.

In transition metal catalysis, phenolic ligands can influence the catalytic cycle in several ways. The steric bulk of substituents on the phenol ring can control access of the substrate to the metal center, thereby influencing selectivity. The electronic properties of the substituents can modulate the electron density at the metal center, affecting its reactivity in key steps such as oxidative addition and reductive elimination. For ligands derived from this compound, the electron-withdrawing nature of the iodine atoms and the steric bulk of the tert-butyl group would be expected to have a significant impact on the catalytic activity of a coordinated metal.

In the context of oxidative catalysis, studies on the oxidation of halophenols catalyzed by artificial metalloenzymes have provided mechanistic insights. For instance, the oxidation of 4-halophenols catalyzed by an artificial miniaturized peroxidase is proposed to proceed through the formation of radical species nih.gov. The reaction outcome, whether it leads to dehalogenation or the formation of oligomers, depends on the nature of the halogen substituent. This suggests that the iodine atoms in this compound could play a direct role in the mechanism of potential oxidative catalytic reactions. The formation of oligomeric products in the oxidation of 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) is consistent with the involvement of phenoxy radicals nih.gov.

The proposed catalytic cycle for the oxidation of 4-halophenols by an iron-containing miniaturized enzyme involves the initial formation of a high-valent iron-oxo species, which then performs a one-electron oxidation of the halophenol to generate a phenoxy radical nih.gov. The subsequent fate of this radical determines the final products. This type of mechanistic pathway highlights the potential for phenolic compounds with halogen substituents to engage in radical-mediated catalytic processes.

Supramolecular Chemistry and Advanced Intermolecular Interactions of 4 Tert Butyl 2,6 Diiodophenol

Engineering Supramolecular Architectures through Halogen Bonding

Halogen bonding is a highly directional noncovalent interaction that has become a powerful tool in crystal engineering. In compounds like 4-tert-Butyl-2,6-diiodophenol, the iodine atoms are expected to be potent halogen bond donors. This is due to the presence of a "sigma-hole," an electropositive region on the halogen atom opposite the C-I covalent bond. This positive region can interact favorably with Lewis bases or other electron-rich sites, such as nitrogen, oxygen, or even other halogen atoms, to form predictable and stable supramolecular structures.

Design and Characterization of Co-crystals and Adducts Governed by Hydrogen Bonding

The phenolic hydroxyl group in this compound is a classic hydrogen bond donor. This functional group is pivotal in the formation of co-crystals and molecular adducts. In crystal engineering, phenols are frequently co-crystallized with a variety of hydrogen bond acceptors, most notably pyridine (B92270) derivatives and other nitrogen-containing heterocycles, to form robust supramolecular synthons.

Table 1: Common Hydrogen Bond Synthons in Phenol (B47542) Co-crystals

| Donor Group | Acceptor Group | Synthon Type |

|---|---|---|

| Phenolic -OH | Pyridyl -N | O-H···N |

| Phenolic -OH | Carbonyl C=O | O-H···O |

Investigation of π-π Stacking and Other Aromatic Interactions

The aromatic ring of this compound is another key element contributing to its supramolecular behavior. Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions are generally weaker than hydrogen or halogen bonds but are crucial for the stabilization of crystal lattices.

In the case of this compound, the electronic nature of the ring is significantly influenced by the electron-withdrawing iodine atoms and the electron-donating hydroxyl and tert-butyl groups. This can lead to a quadrupole moment that favors specific stacking geometries, such as parallel-displaced or T-shaped arrangements, over a face-to-face orientation. The large tert-butyl group would likely impose steric constraints, influencing the degree of overlap and the distance between stacked rings. The combination of halogen bonding and π-π stacking often leads to layered structures where halogen-bonded networks are further stabilized by interactions between the aromatic planes.

Applications in Biochemical and Enzymatic Research

Elucidation of Enzyme Inhibition Mechanisms (e.g., 5-Lipoxygenase Inhibition)

There is no available research data on the inhibitory activity of 4-tert-Butyl-2,6-diiodophenol against 5-Lipoxygenase or any other enzyme.

Investigation of Oxidative Stress Mitigation in Biochemical Models

No studies have been published that investigate the potential of this compound to mitigate oxidative stress in any biochemical model.

Use as Chemical Probes for Understanding Molecular Interactions in Biological Systems

The use of this compound as a chemical probe for studying molecular interactions in biological systems has not been reported in the scientific literature.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-tert-Butyl-2,6-diiodophenol, and how can iodination selectivity be controlled?

- Methodological Answer : Iodination of phenolic compounds typically employs iodine monochloride (ICl) or iodinating agents like N-iodosuccinimide (NIS) in acidic or buffered conditions. For diiodination, steric hindrance from the tert-butyl group at the 4-position may require elevated temperatures (80–100°C) or catalytic Lewis acids (e.g., FeCl₃) to direct iodination to the 2- and 6-positions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product . Challenges include minimizing polyiodination and byproducts from competing electrophilic substitutions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do iodine atoms influence spectral interpretation?

- Methodological Answer :

- ¹H NMR : The tert-butyl group’s singlet (δ 1.3–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) are key markers. Heavy iodine atoms cause deshielding and splitting due to spin-spin coupling (e.g., ¹H-¹²⁷I interactions).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (M⁺ at m/z 388.89 for C₁₀H₁₂I₂O). Iodine’s isotopic pattern (¹²⁷I and ¹²⁹I) produces a doublet peak cluster.

- FT-IR : O-H stretch (~3200 cm⁻¹) and C-I stretches (500–600 cm⁻¹) are diagnostic.

- X-ray Crystallography : Resolves steric effects and confirms iodine positioning .

Q. What protocols are validated for assessing the environmental stability of iodinated phenolic compounds?

- Methodological Answer : Stability studies should evaluate hydrolysis (pH 4–9 buffers), photodegradation (UV light, λ = 254–365 nm), and thermal decomposition (40–80°C). Use HPLC or GC-MS to monitor degradation products. For this compound, the tert-butyl group enhances steric protection against hydrolysis, while iodine substituents increase susceptibility to photolytic dehalogenation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro genotoxicity studies (e.g., conflicting chromosome aberration vs. reverse mutation results)?

- Methodological Answer : Contradictions may arise from differences in metabolic activation (e.g., S9 liver homogenate), cell lines (e.g., Chinese hamster vs. bacterial strains), or concentration thresholds. To reconcile results:

- Replicate studies under harmonized OECD Guidelines (e.g., TG 471 for Ames test, TG 473 for chromosomal aberration).

- Conduct dose-response analyses to identify non-linear toxicity profiles.

- Use complementary assays (e.g., micronucleus test) to confirm mechanisms (clastogenicity vs. aneugenicity) .

Q. What strategies optimize regioselectivity when introducing tert-butyl groups into di-substituted phenolic systems?

- Methodological Answer :

- Friedel-Crafts Alkylation : Use tert-butyl chloride/alcohol with AlCl₃ or BF₃ as catalysts. Steric hindrance favors para-substitution.

- Directed Ortho-Metalation : Employ directing groups (e.g., trimethylsilyl) to block undesired positions.